Rosmanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-inflammatory and Antioxidant Effects

Rosmanol exhibits anti-inflammatory properties, potentially offering benefits in conditions like arthritis and inflammatory bowel disease. Studies have demonstrated its ability to suppress the production of inflammatory mediators and reduce oxidative stress []. Furthermore, Rosmanol's antioxidant activity may contribute to its anti-inflammatory effects by scavenging free radicals that can damage cells and tissues [].

Neuroprotective Potential

Research suggests Rosmanol may have neuroprotective properties, potentially benefiting conditions like Alzheimer's disease and Parkinson's disease. Studies have shown it can protect neurons from damage caused by oxidative stress and inflammation [, ]. Additionally, Rosmanol may improve cognitive function and memory [].

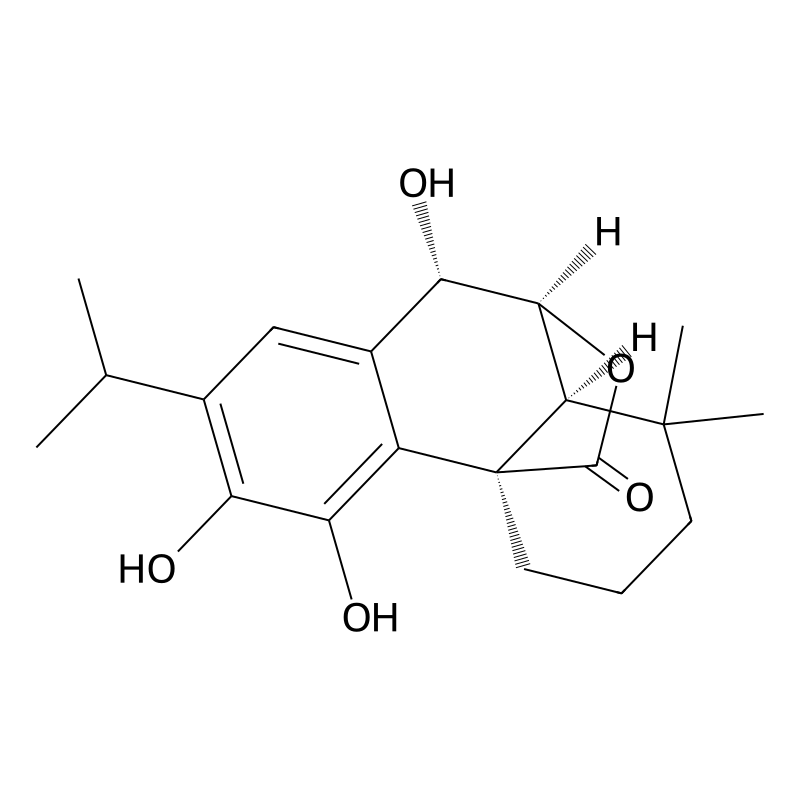

Rosmanol is a naturally occurring diterpene compound primarily extracted from the rosemary plant (Rosmarinus officinalis) and other species in the Salvia genus. It is characterized by its complex molecular structure, which contributes to its diverse biological activities. The compound has gained attention for its potential therapeutic properties, particularly in the fields of oncology and inflammation.

The mechanism underlying Rosmanol's diverse bioactivities is still being elucidated. However, studies suggest it acts through various pathways. For example, Rosmanol's antioxidant activity may be attributed to its ability to scavenge free radicals []. Its anti-inflammatory properties might involve the suppression of pro-inflammatory mediators like NF-κB []. Furthermore, research suggests Rosmanol can induce apoptosis (programmed cell death) in cancer cells by regulating specific signaling pathways [].

Rosmanol exhibits significant biological activities, including:

- Anti-inflammatory Effects: It has been demonstrated to reduce inflammation by inhibiting the activation of NF-κB and STAT3 pathways, leading to decreased expression of pro-inflammatory genes .

- Antitumor Properties: Rosmanol induces apoptosis in various cancer cell lines, including breast and colon cancer cells, by disrupting key signaling pathways such as extracellular signal-regulated kinase .

- Antioxidant Activity: The compound also displays antioxidant properties, contributing to its protective effects against oxidative stress .

The synthesis of rosmanol can be achieved through several methods:

- Natural Extraction: Rosmanol is primarily isolated from Rosmarinus officinalis through solvent extraction techniques.

- Semisynthesis: Derivatives of rosmanol can be synthesized through semisynthetic methods that involve modifying naturally occurring precursors. This approach allows for easier access to rosmanol and its derivatives .

- Total Synthesis: Although more complex, total synthesis routes have been developed that utilize various organic chemistry techniques to construct the rosmanol molecule from simpler compounds .

Rosmanol has a range of applications:

- Pharmaceuticals: Due to its anti-inflammatory and anticancer properties, rosmanol is being explored for use in drug formulations targeting inflammatory diseases and cancers.

- Cosmetics: Its antioxidant properties make it a candidate for inclusion in skincare products aimed at reducing oxidative damage.

- Food Industry: As a natural preservative, rosmanol may be utilized for its antimicrobial properties in food preservation.

Research indicates that rosmanol interacts synergistically with other compounds, notably carnosol, enhancing its therapeutic effects. Studies have shown that the combination of these two compounds can significantly inhibit inflammatory pathways more effectively than either compound alone . This synergy suggests potential for developing combination therapies in treating diseases like rheumatoid arthritis.

Several compounds share structural similarities with rosmanol, each exhibiting unique biological activities:

| Compound | Source | Biological Activity | Unique Features |

|---|---|---|---|

| Carnosol | Rosemary | Anti-inflammatory, anticancer | Synergistic effects with rosmanol |

| Carnosic Acid | Rosemary | Antioxidant, anti-inflammatory | Stronger antioxidant capacity |

| Abietic Acid | Pine trees | Antimicrobial | More potent antimicrobial properties |

| Lithospermic Acid | Lithospermum species | Antioxidant | Distinct structural features |

Rosmanol's unique position arises from its specific ability to modulate inflammatory pathways while also exhibiting significant anticancer properties, distinguishing it from other related compounds.

Biogenetic Pathways in Lamiaceae Species

The biosynthesis of rosmanol follows the classical abietane diterpene pathway that is characteristic of the Lamiaceae family. This complex biosynthetic route begins with the universal isoprenoid precursor geranylgeranyl diphosphate and proceeds through a series of cyclization and oxidation reactions [1] [2].

The initial step in rosmanol biosynthesis involves the cyclization of geranylgeranyl diphosphate to copalyl diphosphate, catalyzed by copalyl diphosphate synthase, a class II diterpene synthase [3] [4]. This enzyme belongs to the broader family of diterpene synthases that have been extensively characterized in various Lamiaceae species, including Salvia miltiorrhiza, Rosmarinus officinalis, and Salvia fruticosa [1] [4].

Following the formation of copalyl diphosphate, the pathway proceeds with the action of miltiradiene synthase, a class I diterpene synthase that converts copalyl diphosphate to miltiradiene [3] [5]. This kaurene synthase-like enzyme represents the second committed step in the biosynthetic pathway leading to abietane-type diterpenoids. The formation of miltiradiene serves as a crucial branch point, as this intermediate can undergo either spontaneous or enzymatic aromatization to form abietatriene [3] [6].

The conversion of miltiradiene to the aromatic intermediate abietatriene represents a critical step in the pathway. While this aromatization can occur spontaneously under certain conditions, particularly upon exposure to ultraviolet radiation, it is likely that enzymatic catalysis occurs in planta to ensure proper regulation and efficiency of the biosynthetic process [6]. The enzyme responsible for this conversion remains to be identified, representing an important target for future research.

The next major transformation involves the conversion of abietatriene to ferruginol, the first phenolic compound in the rosmanol biosynthetic pathway. This step is catalyzed by members of the cytochrome P450 family CYP76AH, which have been characterized from multiple Lamiaceae species [1] [6] [4]. The CYP76AH enzymes demonstrate remarkable substrate specificity, exclusively catalyzing the C12-hydroxylation of abietatriene to produce ferruginol [6].

Table 1: Key Enzymes in Rosmanol Biosynthetic Pathway

| Enzyme | EC Number | Substrate | Product | Family |

|---|---|---|---|---|

| Copalyl Diphosphate Synthase (CPS) | EC 4.2.3.13 | Geranylgeranyl diphosphate (GGPP) | Copalyl diphosphate | Class II Diterpene Synthase |

| Miltiradiene Synthase (MiS) | EC 4.2.3.X | Copalyl diphosphate | Miltiradiene | Class I Diterpene Synthase |

| Ferruginol Synthase (CYP76AH) | EC 1.14.13.X | Miltiradiene | Ferruginol | Cytochrome P450 |

| Abietatriene Aromatase | Not assigned | Miltiradiene | Abietatriene | Unknown |

| Rosmanol Synthase | Not assigned | Ferruginol | Rosmanol | Cytochrome P450 |

The final step in rosmanol biosynthesis involves the oxidative modification of ferruginol to produce rosmanol. This transformation likely involves additional cytochrome P450 enzymes that catalyze specific hydroxylation and oxidation reactions. The semisynthetic preparation of rosmanol from carnosol, as demonstrated in previous studies, suggests that the natural biosynthetic pathway involves complex oxidative modifications of the abietane skeleton [7].

The biosynthetic pathway leading to rosmanol exhibits remarkable conservation across different Lamiaceae species, with orthologous enzymes identified in Salvia officinalis, Rosmarinus officinalis, and Salvia fruticosa [1] [4]. This conservation suggests strong evolutionary pressure for the retention of these biosynthetic capabilities, likely due to the important ecological roles played by these compounds in plant defense mechanisms.

Enzymatic Catalysis in Abietane Diterpene Formation

The enzymatic machinery responsible for abietane diterpene formation, including rosmanol, represents a sophisticated network of specialized enzymes that have evolved to catalyze highly specific transformations. The cytochrome P450 monooxygenases play a particularly crucial role in this process, catalyzing the complex oxidation reactions that generate the diverse array of abietane compounds found in Lamiaceae species [1] [8] [9].

The CYP76AH subfamily of cytochrome P450 enzymes has emerged as the primary catalytic machinery for abietane diterpene formation. These enzymes demonstrate remarkable functional diversity despite their structural similarity, with different family members catalyzing distinct oxidation reactions [1] [6]. CYP76AH1 from Salvia miltiorrhiza was the first enzyme in this family to be characterized, showing the ability to convert miltiradiene to ferruginol through a complex series of oxidation and aromatization reactions [6].

Subsequent characterization of CYP76AH4 from Rosmarinus officinalis revealed that this enzyme specifically catalyzes the C12-hydroxylation of abietatriene to produce ferruginol [6]. Kinetic analysis of CYP76AH4 demonstrated a Km value of 25 ± 6 μM for abietatriene, indicating high substrate affinity and efficient catalysis [6]. This enzyme shows strict substrate specificity, being unable to catalyze the aromatization of miltiradiene directly, thus clarifying the sequential nature of the biosynthetic pathway.

Table 2: Cytochrome P450 Enzymes in Abietane Diterpene Biosynthesis

| CYP Family | Source Species | Primary Function | Catalytic Activity |

|---|---|---|---|

| CYP76AH1 | Salvia miltiorrhiza | Ferruginol formation from miltiradiene | Aromatization and hydroxylation |

| CYP76AH4 | Rosmarinus officinalis | C12-hydroxylation of abietatriene | Hydroxylation |

| CYP76AH22 | Rosmarinus officinalis | Ferruginol synthase activity | Oxidation |

| CYP76AH23 | Salvia fruticosa | Ferruginol synthase activity | Oxidation |

| CYP76AH24 | Rosmarinus officinalis | Dual C11/C12 oxidation | Sequential oxidation |

| CYP76AK6 | Rosmarinus officinalis | C20 oxidation (alcohol to aldehyde) | Alcohol dehydrogenation |

| CYP76AK7 | Rosmarinus officinalis | C20 oxidation (aldehyde to carboxylic acid) | Aldehyde oxidation |

| CYP76AK8 | Rosmarinus officinalis | C20 oxidation pathway | Carboxylation |

The CYP76AH24 enzyme from Rosmarinus officinalis demonstrates bifunctional activity, capable of catalyzing successive oxidations at both the C11 and C12 positions of the abietane skeleton [1] [9]. This enzyme plays a crucial role in the formation of 11-hydroxyferruginol, an important intermediate in the biosynthesis of more complex abietane derivatives including carnosic acid. The dual functionality of CYP76AH24 illustrates the remarkable catalytic versatility that has evolved within the CYP76AH subfamily.

The CYP76AK subfamily represents another important group of cytochrome P450 enzymes involved in abietane diterpene biosynthesis. These enzymes, including CYP76AK6, CYP76AK7, and CYP76AK8, catalyze the sequential C20 oxidations that convert 11-hydroxyferruginol to carnosic acid [1]. While not directly involved in rosmanol biosynthesis, these enzymes illustrate the complexity and sophistication of the enzymatic machinery that has evolved for abietane diterpene modification.

The catalytic mechanism of cytochrome P450 enzymes involves a complex cycle of electron transfer and oxygen activation [10]. The reaction begins with substrate binding to the ferric enzyme, which displaces the water ligand and converts the enzyme from a low-spin to a high-spin state. This spin state change increases the reduction potential of the heme iron, facilitating electron transfer from the associated reductase system. Oxygen binding to the reduced ferrous enzyme forms a ferric superoxo intermediate, which undergoes further reduction and protonation to generate the highly reactive ferryl heme π-cation radical intermediate known as Compound I [10].

The oxygen atom transfer from Compound I to the substrate occurs through a hydrogen abstraction and oxygen rebound mechanism, first proposed by Groves and colleagues [10]. This mechanism allows for the highly selective oxidation of unreactive carbon-hydrogen bonds, enabling the formation of the hydroxylated products that are characteristic of abietane diterpenes.

Table 3: Enzyme Kinetic Parameters in Abietane Diterpene Biosynthesis

| Enzyme | Substrate | Km (μM) | Vmax | Temperature (°C) |

|---|---|---|---|---|

| CYP76AH4 (ferruginol formation) | Abietatriene | 25 ± 6 | Not reported | 25 |

| CYP76AH1 (ferruginol formation) | Abietatriene | Not determined | Not reported | 25 |

| Rosmarinic Acid Synthase | 4-coumaroyl-CoA | 270 | 3.3 nmol/min/mg protein | 55 |

| Miltiradiene Synthase | Copalyl diphosphate | Not determined | Not reported | 30 |

| Copalyl Diphosphate Synthase | Geranylgeranyl diphosphate | Not determined | Not reported | 30 |

The evolution of the CYP76 family enzymes represents a fascinating example of neofunctionalization in plant secondary metabolism. Phylogenetic analysis indicates that the CYP76AH and CYP76AK subfamilies evolved from ancestral enzymes involved in general phenylpropanoid metabolism [11] [1]. The recruitment and subsequent specialization of these enzymes for abietane diterpene biosynthesis illustrates the dynamic nature of plant metabolic evolution.

The substrate specificity and catalytic efficiency of these enzymes have been shaped by specific amino acid residues within their active sites. Molecular modeling and site-directed mutagenesis studies have identified key residues that determine substrate binding and catalytic activity [1]. These structure-function relationships provide insights into the molecular basis of enzyme specificity and offer opportunities for engineering enzymes with altered substrate preferences or improved catalytic properties.

Ecological Roles in Plant Defense Mechanisms

Rosmanol and related abietane diterpenes serve crucial ecological functions as chemical defense compounds in Lamiaceae species. These specialized metabolites provide plants with sophisticated mechanisms to defend against various biotic and abiotic stresses, including herbivore attack, pathogen infection, and oxidative damage [12] [13] [5].

The primary ecological role of rosmanol involves its potent antioxidant activity, which protects plant tissues from oxidative stress caused by reactive oxygen species [12] [14]. Plants are continuously exposed to conditions that generate reactive oxygen species, including high light intensity, drought, temperature extremes, and pathogen attack. The phenolic structure of rosmanol, with its multiple hydroxyl groups and conjugated aromatic system, provides an effective mechanism for scavenging these harmful reactive species [14].

The localization of rosmanol and related compounds in specialized structures such as glandular trichomes enhances their defensive effectiveness [12]. These microscopic structures on leaf surfaces serve as both production sites and storage reservoirs for defensive compounds. When herbivores attempt to feed on the plant, mechanical damage to the trichomes releases concentrated doses of these bioactive compounds directly onto the feeding site [12].

Table 4: Natural Occurrence of Rosmanol in Lamiaceae Species

| Species | Common Name | Family | Rosmanol Content | Primary Tissue |

|---|---|---|---|---|

| Salvia officinalis | Common Sage | Lamiaceae | Present | Leaves, aerial parts |

| Rosmarinus officinalis | Rosemary | Lamiaceae | Abundant | Leaves, stems |

| Salvia fruticosa | Greek Sage | Lamiaceae | Present | Leaves, aerial parts |

| Salvia miltiorrhiza | Red Sage (Danshen) | Lamiaceae | Trace amounts | Roots |

| Isodon grandifolius | Large-leaf Rabdosia | Lamiaceae | Reported | Leaves |

| Salvia splendens | Scarlet Sage | Lamiaceae | Present | Leaves |

| Salvia sahendica | Sahend Sage | Lamiaceae | Abietane derivatives present | Roots |

The antimicrobial properties of rosmanol contribute significantly to plant pathogen resistance [13] [15]. Studies have demonstrated that rosmanol and related abietane compounds exhibit broad-spectrum antimicrobial activity against bacteria, fungi, and other microorganisms [13] [15]. The mechanism of antimicrobial action involves disruption of microbial cell membranes and interference with essential cellular processes [15].

Research on Salvia sahendica has revealed that abietane-type diterpenoids, including compounds structurally related to rosmanol, show potent antiprotozoal activity [15]. These compounds demonstrated effective inhibition of Plasmodium falciparum and Trypanosoma brucei rhodesiense, with IC50 values ranging from 0.8 to 8.8 μM for P. falciparum and 1.8 to 32.3 μM for T. brucei rhodesiense [15]. This broad-spectrum bioactivity suggests that rosmanol and its analogs may provide protection against a wide range of pathogenic organisms.

The role of diterpenes in herbivore defense has been elegantly demonstrated in studies of Nicotiana attenuata, where controlled hydroxylation of diterpenoids allows plants to achieve effective herbivore defense without experiencing autotoxicity [16]. The mechanism involves the inhibition of sphingolipid biosynthesis in herbivores through postingestive backbone hydroxylation products [16]. This sophisticated defense strategy illustrates how plants have evolved to use complex secondary metabolites as targeted biological weapons against their enemies.

Table 5: Ecological Defense Functions of Rosmanol and Related Abietane Compounds

| Compound | Defense Mechanism | Target Organisms | Mode of Action | Tissue Localization |

|---|---|---|---|---|

| Rosmanol | Antioxidant activity | Oxidative stress | ROS scavenging | Glandular trichomes |

| Carnosic acid | Antimicrobial activity | Bacteria, fungi | Cell membrane disruption | Leaf surfaces |

| Carnosol | Antioxidant protection | Reactive oxygen species | Lipid protection | Glandular structures |

| Ferruginol | Antimicrobial properties | Microbial pathogens | Cell wall interference | Specialized cells |

| Abietatriene derivatives | Pathogen resistance | Plant pathogens | Multiple mechanisms | Defensive tissues |

The evolutionary pressure to maintain effective chemical defenses has led to the remarkable conservation of abietane diterpene biosynthetic pathways across different Lamiaceae species [5]. The widespread distribution of these compounds throughout the family suggests their fundamental importance for plant survival and success in diverse ecological niches [5]. The antimicrobial effects demonstrated for many of these terpenoids suggest a native role in plant defense, supporting their continued evolutionary maintenance [5].

Recent studies have shown that rosemary-derived extracts containing rosmanol and related compounds can prime crop plants with enhanced defense responses against pathogens [13]. Treatment with aqueous rosemary extract enhances plant defense response mechanisms, contributing to reduced virus replication and systemic movement in tobacco plants [13]. The extract-induced protection involves the expression of hydrogen peroxide scavengers and defense-related genes, including both salicylic acid-regulated and jasmonic acid-regulated pathways [13].

The tissue-specific accumulation of rosmanol and related compounds reflects their specialized defensive roles. In most Lamiaceae species, these compounds accumulate primarily in aerial parts, particularly leaves and stems, where they provide protection against herbivores and pathogens that commonly attack photosynthetic tissues [17] [12]. The concentration of these compounds in glandular trichomes and other specialized structures ensures their rapid release upon tissue damage, maximizing their defensive effectiveness [12].

Total Synthesis Strategies from Precursor Terpenoids

The synthesis of rosmanol has been primarily approached through semisynthetic methodologies utilizing abundant natural diterpene precursors [1] [2] [3]. The most extensively studied approach involves the use of carnosol, an abundant natural product present in Salvia species, as the starting material for accessing rosmanol and related abietatriene diterpenes [1] [2]. This semisynthetic strategy has proven particularly valuable given that these biologically active compounds are present in the genus Salvia in low quantities, making direct isolation inefficient [1] [3].

Carnosol-Based Semisynthesis

The foundational work by Marrero and colleagues established carnosol as an ideal precursor for rosmanol synthesis [1] [2]. The transformation involves treatment of carnosol with aqueous sodium bicarbonate in acetone at room temperature, yielding rosmanol in 72% yield after 6.5 hours [4] [5]. This mild reaction represents one of the most practical synthetic approaches to rosmanol, operating under environmentally benign conditions without requiring harsh reagents or extreme temperatures [5].

| Starting Material | Reaction Conditions | Yield | Key Advantages |

|---|---|---|---|

| Carnosol | 5% aq. sodium bicarbonate, acetone, 20°C, 6.5 h | 72% | Room temperature, mild conditions |

| Carnosol | Standard semisynthetic conditions | Variable | Abundant natural precursor |

The mechanism of this transformation involves introduction of an oxygen atom at the carbon-7 position of carnosol, resulting in the formation of the characteristic lactone ring structure that spans the B ring between carbon-6 and carbon-20 in rosmanol [5]. This structural modification is critical for the biological activity profile of the resulting compound [6].

Alternative Terpenoid Precursors

Beyond carnosol, other terpenoid precursors have been explored for rosmanol synthesis. The natural oxidative conversion pathway from carnosic acid represents another significant route [7] [8]. Under oxidative stress conditions involving reactive oxygen species, carnosic acid undergoes a series of transformations that can yield rosmanol as one of several oxidized metabolites [7] [8]. This pathway is particularly relevant as it mirrors the natural biosynthetic processes occurring in rosemary plants under stress conditions [7].

The oxidative derivatives of carnosic acid identified in planta include rosmanol, isorosmanol, rosmaridiphenol, and various methylated analogs [8]. These compounds accumulate in rosemary leaves exposed to high light and temperature stress, supporting the hypothesis that carnosic acid serves as a chemical quencher of reactive oxygen species, with rosmanol representing one of the stable oxidation products [8].

Synthetic Efficiency Considerations

The semisynthetic approach offers significant advantages over de novo total synthesis. The molecular complexity of the abietane diterpene scaffold, with its characteristic trans-fused decalin ring system and multiple stereocenters, would require extensive synthetic effort if constructed from simple precursors [9] [10]. The availability of carnosol and carnosic acid from natural sources provides access to this complex framework, requiring only selective functionalization to achieve the desired rosmanol structure [1] [2].

Structural Modification via Regioselective Functionalization

The development of regioselective functionalization strategies has been crucial for the efficient synthesis of rosmanol derivatives and analogs. These approaches focus on selective modification of specific positions within the diterpene framework while preserving the overall structural integrity and stereochemistry [11] [12].

Carbon-Hydrogen Bond Functionalization

Recent advances in carbon-hydrogen bond functionalization have opened new possibilities for selective modification of diterpene scaffolds [11] [13]. Radical-based regioselective carbon-hydrogen functionalization using alkylsulfinate salts has shown particular promise for electron-deficient heteroarenes and aromatic systems [11]. This methodology allows for predictable regioselectivity based on systematic investigation of substituent effects, with the relative contribution from directing factors being dependent on solvent and pH conditions [11].

The key principles governing regioselective functionalization include:

- Electronic Effects: Electron-withdrawing and electron-donating groups exert consistent and additive effects on regioselectivity [11]

- Steric Control: Bulky substituents direct functionalization to less hindered positions [12] [14]

- Template-Assisted Approaches: Long-chain templates can deliver transition metals to specific positions for remote functionalization [12]

Meta-Selective Functionalization Strategies

Meta-selective carbon-hydrogen functionalization represents a particularly challenging aspect of aromatic chemistry, as conventional chelation-directed approaches typically favor ortho- and para-positions [12]. For diterpene natural products like rosmanol, achieving meta-selectivity can be crucial for accessing specific derivatives with enhanced biological activity [12].

Template-assisted functionalization approaches have shown promise for overcoming the limitations of conventional directing groups [12]. These strategies employ extended chains to deliver transition metal catalysts to meta positions, effectively bypassing the electronic deactivation typically associated with electron-withdrawing directing groups [12].

Iron-Catalyzed Oxidative Functionalization

Recent developments in iron-catalyzed oxidative functionalization have provided new tools for late-stage modification of diterpene scaffolds [9]. The use of iron(III)-biuret-modified tetraamido macrocyclic ligand (bTAML) complexes has enabled selective oxidation of activated tertiary carbon-hydrogen bonds in abietane-type diterpenoids [9] [15].

This methodology offers several advantages:

- Site-selectivity: Preferential oxidation of activated carbon-hydrogen bonds

- Mild conditions: Operation under relatively mild oxidative conditions

- Functional group tolerance: Compatibility with various functional groups present in diterpene scaffolds

- Scalability: Potential for application in larger-scale synthesis [9]

C-Ring Opening and Rearrangement Reactions

The oxidative cleavage of aromatic ring C in abietatriene diterpenes represents another important functionalization strategy [16]. Treatment of rosmanol or its methylated derivatives with lead tetraacetate or meta-chloroperbenzoic acid can effect ring opening reactions that provide access to novel diterpene derivatives [16].

The mechanism involves oxidative cleavage followed by lactonization with available hydroxyl groups, resulting in formation of dilactone structures [16]. This transformation has been used to access rosmic acid derivatives, which represent a distinct class of diterpene natural products with antimicrobial activity [16].

Selective Methylation and Alkylation

Regioselective methylation of phenolic hydroxyl groups in rosmanol can be achieved using standard methylating agents under basic conditions [17]. The selectivity can be controlled through choice of base, solvent, and reaction temperature. Potassium carbonate in acetone or dimethyl sulfate under basic conditions have been successfully employed for selective methylation reactions [17] [18].

Alkylation reactions can be similarly controlled through choice of alkylating agent and reaction conditions. The relative reactivity of different hydroxyl groups can be exploited to achieve selective functionalization, with the more accessible phenolic hydroxyl groups typically reacting preferentially over sterically hindered alcohols [17].

Biocatalytic Approaches for Stereochemical Control

Biocatalytic methods have emerged as powerful tools for achieving precise stereochemical control in terpenoid synthesis, offering advantages in terms of selectivity, mild reaction conditions, and environmental compatibility [19] [20] [21].

Cytochrome P450-Mediated Transformations

Cytochrome P450 enzymes play a central role in the biosynthesis of carnosic acid and related phenolic diterpenes [19]. The complete biosynthetic pathway has been elucidated, revealing the involvement of multiple P450 enzymes in the conversion of ferruginol to carnosic acid [19].

Key P450 enzymes in the pathway include:

- CYP76AH22-24: These enzymes from Rosmarinus officinalis and Salvia fruticosa function as ferruginol synthases and also produce 11-hydroxyferruginol [19]

- CYP76AK6-8: These related enzymes catalyze the three sequential C20 oxidations required for conversion of 11-hydroxyferruginol to carnosic acid [19]

The engineering of P450 enzymes through rational design has enabled the conversion of related enzymes to new functions. For example, mutagenesis of three amino acids in CYP76AH1 from Salvia miltiorrhiza was sufficient to convert it from a ferruginol synthase to an 11-hydroxyferruginol synthase [19].

Terpene Synthase-P450 Fusion Systems

The development of fusion proteins combining terpene synthases with cytochrome P450 enzymes represents an innovative approach to improving the efficiency of terpenoid oxidation [20] [22]. This strategy addresses the challenge of substrate availability for P450 reactions, as many terpenes are hydrophobic and volatile, limiting their accessibility during microbial production [20].

Fusion proteins of 1,8-cineole synthase and P450cin demonstrated improved hydroxylation of monoterpenoid substrates by up to 5.4-fold compared to separate enzyme systems [20]. Structural analysis using small-angle X-ray scattering revealed that the fusion proteins adopt dimeric conformations with preferred orientations of the active sites, facilitating efficient substrate transfer between the two catalytic domains [20].

Class I and Class II Terpene Cyclases

Terpene cyclases are classified into two major categories based on their cyclization mechanisms [23] [24]:

Class I Terpene Cyclases:

- Mechanism: Metal-dependent ionization of allylic diphosphate substrates

- Conserved motifs: DDXXD motif rich in aspartic acid residues

- Metal requirements: Divalent metal ions (typically Mg²⁺)

- Products: Various cyclic terpene scaffolds through carbocation cascades [23] [25]

Class II Terpene Cyclases:

- Mechanism: Protonation-initiated cyclization

- Conserved motifs: N-terminal DXDD motif

- Acid-base catalysis: Aspartic acid residues serve as catalytic acids

- Substrate activation: Protonation of carbon-carbon double bonds or oxirane groups [23] [26]

The stereochemical control achieved by these enzymes is remarkable, with the enzyme active site serving as a template that constrains substrate and intermediate conformations to ensure formation of specific products [25]. This template effect is particularly evident in high-fidelity cyclases that produce single products with excellent stereoselectivity [25].

Squalene-Hopene Cyclases for Stereocontrolled Cyclization

Squalene-hopene cyclases represent a specialized class of enzymes capable of catalyzing stereocontrolled head-to-tail cyclizations of linear terpenes [27] [28]. These enzymes have been successfully engineered for chemoenzymatic synthesis of complex terpene scaffolds with excellent enantio- and diastereoselectivity (>99% ee and de) [27].

The practical application of these enzymes has been enhanced through the development of reaction setups using cyclodextrin encapsulation to improve substrate solubility and enzyme performance [27]. This approach has enabled the synthesis of chiral terpene scaffolds at decagram scale, demonstrating the potential for industrial application [27].

Dynamic Kinetic Resolution Approaches

The combination of photoredox catalysis with biocatalysis has enabled novel approaches to stereoconvergent synthesis [29]. These methods exploit the ability of photoredox catalysts to racemize traditionally static stereocenters through radical intermediates, while biocatalysts such as ketoreductases and aminotransferases provide stereoselective transformations [29].

This approach offers several advantages:

- Substrate scope expansion: Access to previously challenging substrates

- High stereoselectivity: Biocatalyst-controlled selectivity

- Operational simplicity: Single-pot processes

- Atom economy: Avoidance of protection-deprotection sequences [29]

Enzyme Evolution and Engineering

The natural plasticity of terpene cyclases provides opportunities for engineering novel activities through directed evolution and rational design [23] [30]. Class II diterpene cyclases, in particular, have shown remarkable capacity for generating novel product chemistries through targeted mutagenesis [30].

Key engineering strategies include:

- Active site mutagenesis: Modification of residues involved in catalysis or product formation

- Template redesign: Alteration of active site contours to accommodate different substrates

- Cofactor engineering: Modification of metal binding sites or cofactor requirements

- Stability enhancement: Improvement of enzyme stability for industrial applications [23] [30]

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Cheng AC, Lee MF, Tsai ML, Lai CS, Lee JH, Ho CT, Pan MH. Rosmanol potently induces apoptosis through both the mitochondrial apoptotic pathway and death receptor pathway in human colon adenocarcinoma COLO 205 cells. Food Chem Toxicol. 2011 Feb;49(2):485-93. doi: 10.1016/j.fct.2010.11.030. Epub 2010 Nov 26. PubMed PMID: 21112365.

3: Abdelhalim A, Karim N, Chebib M, Aburjai T, Khan I, Johnston GA, Hanrahan J. Antidepressant, Anxiolytic and Antinociceptive Activities of Constituents from Rosmarinus Officinalis. J Pharm Pharm Sci. 2015;18(4):448-59. PubMed PMID: 26626245.

4: Lai CS, Lee JH, Ho CT, Liu CB, Wang JM, Wang YJ, Pan MH. Rosmanol potently inhibits lipopolysaccharide-induced iNOS and COX-2 expression through downregulating MAPK, NF-kappaB, STAT3 and C/EBP signaling pathways. J Agric Food Chem. 2009 Nov 25;57(22):10990-8. doi: 10.1021/jf9025713. PubMed PMID: 19856917.

5: Marrero JG, Andrés LS, Luis JG. Semisynthesis of rosmanol and its derivatives. Easy access to abietatriene diterpenes isolated from the genus Salvia with biological activities. J Nat Prod. 2002 Jul;65(7):986-9. PubMed PMID: 12141857.

6: Masuda T, Kirikihira T, Takeda Y. Recovery of antioxidant activity from carnosol quinone: antioxidants obtained from a water-promoted conversion of carnosol quinone. J Agric Food Chem. 2005 Aug 24;53(17):6831-4. PubMed PMID: 16104807.

7: Romo Vaquero M, García Villalba R, Larrosa M, Yáñez-Gascón MJ, Fromentin E, Flanagan J, Roller M, Tomás-Barberán FA, Espín JC, García-Conesa MT. Bioavailability of the major bioactive diterpenoids in a rosemary extract: metabolic profile in the intestine, liver, plasma, and brain of Zucker rats. Mol Nutr Food Res. 2013 Oct;57(10):1834-46. doi: 10.1002/mnfr.201300052. Epub 2013 Apr 27. PubMed PMID: 23625681.

8: Escuder B, Torres R, Lissi E, Labbé C, Faini F. Antioxidant capacity of abietanes from Sphacele salviae. Nat Prod Lett. 2002 Aug;16(4):277-81. PubMed PMID: 12168765.

9: Zeng HH, Tu PF, Zhou K, Wang H, Wang BH, Lu JF. Antioxidant properties of phenolic diterpenes from Rosmarinus officinalis. Acta Pharmacol Sin. 2001 Dec;22(12):1094-8. PubMed PMID: 11749806.

10: Matsingou TC, Petrakis N, Kapsokefalou M, Salifoglou A. Antioxidant activity of organic extracts from aqueous infusions of sage. J Agric Food Chem. 2003 Nov 5;51(23):6696-701. PubMed PMID: 14582962.

11: Tabata K, Kim M, Makino M, Satoh M, Satoh Y, Suzuki T. Phenolic diterpenes derived from Hyptis incana induce apoptosis and G(2)/M arrest of neuroblastoma cells. Anticancer Res. 2012 Nov;32(11):4781-9. PubMed PMID: 23155243.

12: Mena P, Cirlini M, Tassotti M, Herrlinger KA, Dall'Asta C, Del Rio D. Phytochemical Profiling of Flavonoids, Phenolic Acids, Terpenoids, and Volatile Fraction of a Rosemary (Rosmarinus officinalis L.) Extract. Molecules. 2016 Nov 19;21(11). pii: E1576. PubMed PMID: 27869784.

13: Zhang Y, Adelakun TA, Qu L, Li X, Li J, Han L, Wang T. New terpenoid glycosides obtained from Rosmarinus officinalis L. aerial parts. Fitoterapia. 2014 Dec;99:78-85. doi: 10.1016/j.fitote.2014.09.004. Epub 2014 Sep 6. PubMed PMID: 25200369.

14: Doolaege EH, Raes K, Smet K, Andjelkovic M, Van Poucke C, De Smet S, Verhé R. Characterization of two unknown compounds in methanol extracts of rosemary oil. J Agric Food Chem. 2007 Sep 5;55(18):7283-7. Epub 2007 Aug 8. PubMed PMID: 17685542.

15: Jordán MJ, Castillo J, Bañón S, Martínez-Conesa C, Sotomayor JA. Relevance of the carnosic acid/carnosol ratio for the level of rosemary diterpene transfer and for improving lamb meat antioxidant status. Food Chem. 2014 May 15;151:212-8. doi: 10.1016/j.foodchem.2013.11.068. Epub 2013 Nov 20. PubMed PMID: 24423523.

16: Ibañez E, Kubátová A, Señoráns FJ, Cavero S, Reglero G, Hawthorne SB. Subcritical water extraction of antioxidant compounds from rosemary plants. J Agric Food Chem. 2003 Jan 15;51(2):375-82. PubMed PMID: 12517098.

17: Miura K, Kikuzaki H, Nakatani N. Apianane terpenoids from Salvia officinalis. Phytochemistry. 2001 Dec;58(8):1171-5. PubMed PMID: 11738402.

18: Guerrero IC, Andrés LS, León LG, Machín RP, Padrón JM, Luis JG, Delgadillo J. Abietane diterpenoids from Salvia pachyphylla and S. clevelandii with cytotoxic activity against human cancer cell lines. J Nat Prod. 2006 Dec;69(12):1803-5. PubMed PMID: 17190465.

19: Haraguchi H, Saito T, Okamura N, Yagi A. Inhibition of lipid peroxidation and superoxide generation by diterpenoids from Rosmarinus officinalis. Planta Med. 1995 Aug;61(4):333-6. PubMed PMID: 7480180.

20: Park SY. Neuroprotective and neurotrophic effects of isorosmanol. Z Naturforsch C. 2009 May-Jun;64(5-6):395-8. PubMed PMID: 19678545.